1-(4-Aminophenyl)-3-benzylurea

Drug Design Physicochemical Properties Lipophilicity

1-(4-Aminophenyl)-3-benzylurea (CAS 184177-11-5) is a disubstituted urea building block with the molecular formula C14H15N3O. It belongs to the 1-aryl-3-benzylurea chemotype, a scaffold validated in multiple drug discovery programs, notably as a core template for glycogen synthase kinase-3 (GSK-3) inhibitors and hypoxia-inducible factor (HIF)-1α inhibitors.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 184177-11-5
Cat. No. B1462634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-3-benzylurea
CAS184177-11-5
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C14H15N3O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,18)
InChIKeyUJMYUXHQDCKVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-3-benzylurea (CAS 184177-11-5): A Para-Amino Benzylurea Scaffold for Focused Kinase and Protease Inhibitor Libraries


1-(4-Aminophenyl)-3-benzylurea (CAS 184177-11-5) is a disubstituted urea building block with the molecular formula C14H15N3O . It belongs to the 1-aryl-3-benzylurea chemotype, a scaffold validated in multiple drug discovery programs, notably as a core template for glycogen synthase kinase-3 (GSK-3) inhibitors [1] and hypoxia-inducible factor (HIF)-1α inhibitors [2]. The defining structural feature of this specific compound is the combination of a primary para-amino group on the phenyl ring and a benzyl substituent on the opposite urea nitrogen, which establishes a unique vector for further functionalization and a distinct electronic and steric profile compared to its closest in-class analogs.

Why 1-(4-Aminophenyl)-3-benzylurea Cannot Be Replaced by Generic Aryl Urea Analogs in Focused Library Synthesis


Substituting 1-(4-Aminophenyl)-3-benzylurea with a generic “aryl urea” or even a closely related isomer introduces multiple variables that erode SAR reproducibility and synthetic tractability . The central urea linkage establishes a defined geometry and hydrogen-bonding donor/acceptor pattern, while the benzyl group contributes specific lipophilic bulk and a potential π-stacking interaction surface [1]. Critically, the para-amino group is a reactive handle for amide coupling, reductive amination, or diazotization that is absent in the corresponding para-nitro precursor or unsubstituted phenyl analogs . Even a positional isomer such as 1-(3-aminophenyl)-3-benzylurea (CAS 474352-98-2) will orient the amine vector differently, resulting in divergent exit trajectories for subsequent conjugates and potentially altered target engagement. The quantitative comparisons below demonstrate that these structural differences translate into measurable changes in molecular properties known to govern binding and permeability.

Quantitative Differentiation of 1-(4-Aminophenyl)-3-benzylurea (CAS 184177-11-5) vs. The Closest Analogs


Benzyl vs. Phenyl Substituent: Increased Lipophilicity and Topological Polar Surface Area (TPSA) Modulation

The target compound features a benzyl substituent (N-CH2-Ph) opposite the para-aminophenyl ring, whereas a common analog, 1-(4-Aminophenyl)-3-phenylurea (CAS 10141-46-5), carries a simpler phenyl substituent . The benzyl analog exhibits a calculated molecular weight of 241.29 g/mol and a topological polar surface area (TPSA) of 67.15 Ų . While the TPSA is similar, the benzyl group introduces an sp3-hybridized methylene linker that disrupts the planarity of the urea-aryl system, increasing molecular flexibility, rotatable bond count, and lipophilicity (cLogP) relative to the fully conjugated phenyl analog [1]. In the context of the 1-aryl-3-benzylurea GSK-3 inhibitor library, subtle modifications of this N-substituent from phenyl to benzyl were shown to be critical for achieving nanomolar potency [1].

Drug Design Physicochemical Properties Lipophilicity

Para-Amino vs. Ortho-Amino Regiochemistry: Differential Synthetic Utility and Biochemical Target Engagement

The compound is the para-amino isomer (CAS 184177-11-5), which differs fundamentally from the ortho-amino isomer 1-(o-Aminophenyl)-3-benzylurea (CAS 98378-93-9) . The ortho isomer is a known precursor for intramolecular cyclization to form 2-benzylaminobenzimidazole . In contrast, the para-amino group cannot undergo this cyclization, making it a stable handle for linear conjugation. Furthermore, in urea transporter B (UT-B) inhibitor SAR, the para-substituted phenylurea motif is present in the pharmacophore model, and alteration of the substitution pattern is known to substantially modulate activity [1]. While direct IC50 data for this exact compound is not available, related para-substituted phenylureas have shown measurable UT-B inhibition (IC50 > 1 μM range) [1], and the para-amino group is expected to establish critical hydrogen bonds with conserved active-site residues based on homology to known UT-B inhibitor complexes.

Medicinal Chemistry Building Blocks Regiochemistry

N-Benzyl vs. N-Methyl Analog: Steric Bulk Dictates Kinase Selectivity and Off-Target Profile

1-(4-Aminophenyl)-3-methylurea represents the minimal N-alkyl analog. The replacement of methyl with benzyl increases the steric bulk and provides an aromatic ring for potential π-stacking within the GSK-3 ATP-binding pocket [1]. In the GSK-3 inhibitor library, the progression from N-methyl to N-benzyl-substituted ureas consistently improved potency, with the benzyl-substituted compounds achieving IC50 values in the 98-330 nM range against GSK-3β [1]. The parent compound 1-(4-Aminophenyl)-3-benzylurea can be viewed as the unadorned core of these more elaborated inhibitors, and its benzyl group is essential for initial target engagement. An N-methyl analog would lack this key pharmacophoric element and is expected to show >10-fold weaker binding affinity based on the SAR trends reported for the series.

Kinase Selectivity GSK-3 Structure-Activity Relationship

Free Para-Amino Handle Enables Direct Conjugation to Fluorescent Reporters and Affinity Matrices Without Protecting Group Manipulation

Among the benzylurea series, the presence of a free, nucleophilic para-amino group is a key differentiator from the corresponding nitro precursor (CAS not specified) and from the N-acetylated analogs found in some agrochemical patents [1]. The calculated nucleophilicity and basicity (pKa of conjugated acid ~4.6 for aniline NH2) allow for selective acylation or sulfonylation under mild conditions without affecting the urea linkage . In contrast, the N-acetyl-aminophenyl urea derivatives described in herbicidal patent applications (EP 070651) cannot be directly functionalized without deprotection [1]. This renders 1-(4-Aminophenyl)-3-benzylurea the preferred starting material for generating chemical biology tool compounds (e.g., biotinylated or fluorophore-labeled probes) intended for target identification or pull-down experiments.

Chemical Biology Tool Compound Synthesis Functionalization

High-Value Application Scenarios for 1-(4-Aminophenyl)-3-benzylurea Derived from Quantitative Differentiation


Focused GSK-3β Inhibitor Library Synthesis for Alzheimer's Disease Research

The 1-aryl-3-benzylurea scaffold, with the benzyl substituent intact, is the validated core for ATP-competitive GSK-3β inhibitors [1]. 1-(4-Aminophenyl)-3-benzylurea serves as the ideal starting point for parallel library synthesis, where the para-amino group is diversified into amides, sulfonamides, or ureas. This strategy directly mimics the SAR exploration that yielded pyridylurea 62 (IC50 = 98 nM) and benzothiazolylurea 66 (IC50 = 140 nM), both of which outperformed the reference inhibitor AR-A014418 (IC50 = 330 nM) [1]. The use of this specific building block ensures that the critical benzyl pharmacophore is preserved in every library member.

Synthesis of HIF-1α/SENP1 Pathway Probes for Cancer Biology

The 1-[4-(N-benzylamino)phenyl]-3-phenylurea series, which evolved from the same chemotype as our target compound, produced GN6958, a non-peptidic selective SENP1 protease inhibitor [2]. 1-(4-Aminophenyl)-3-benzylurea can be converted to the N-benzylamino analog via a single reductive amination step, providing a direct synthetic route to this bioactive chemotype. This application is supported by the cross-study SAR showing that the benzyl group on the urea nitrogen is critical for HIF-1α transcriptional inhibition (IC50 = 7.2 μM for the optimized derivative 2k) [2].

Chemical Biology Tool Compound Generation for Target Deconvolution

The free para-amino group enables direct one-step conjugation to biotin, fluorophores (e.g., FITC, Cy5), or photoaffinity labels (e.g., diazirine) without the need for protecting group strategies . This makes the compound uniquely suited for generating probe molecules to identify the intracellular binding partners of the benzylurea pharmacophore. The documented inhibition of urea transporters by structurally related phenylureas (IC50 range: 800 nM to 3.5 μM for UT-B in rat and human erythrocytes) [3] provides a validated biological system where such probes could be utilized.

Agrochemical Intermediate and Metabolism Study Standard

The acylated aminophenyl urea patents (EP 070651) describe the use of aminophenyl urea derivatives as herbicides and plant-growth regulators . 1-(4-Aminophenyl)-3-benzylurea represents the core amine metabolite of these agrochemical agents and can be used as an authentic analytical standard for environmental metabolism and residue studies. Its defined molecular weight of 241.29 g/mol and specific InChI Key (UJMYUXHQDCKVEZ-UHFFFAOYSA-N) allow unambiguous LC-MS/MS identification in complex soil and plant matrices.

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